molecular formula C8H8ClNO3S B1369821 3-(Methylcarbamoyl)benzenesulfonyl chloride CAS No. 1016715-95-9

3-(Methylcarbamoyl)benzenesulfonyl chloride

Cat. No.: B1369821
CAS No.: 1016715-95-9
M. Wt: 233.67 g/mol
InChI Key: XRJDVAPXWOSTLA-UHFFFAOYSA-N
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Description

3-(Methylcarbamoyl)benzenesulfonyl chloride (CAS 1016715-95-9) is a specialized aromatic sulfonyl chloride derivative of high value in organic and medicinal chemistry research . This compound features a sulfonyl chloride group (-SO₂Cl) and a methylcarbamoyl group (-CONHCH₃) on a benzene ring, giving it a molecular formula of C₈H₈ClNO₃S and a molecular weight of 233.67 g/mol . Its primary research application is as a key electrophilic building block for the synthesis of sulfonamide derivatives through reactions with amines, a characteristic of benzenesulfonyl chlorides . The resulting sulfonamides are crucial scaffolds in the development of novel bioactive molecules and are found in various pharmaceutical agents and enzyme inhibitors. The methylcarbamoyl substituent influences the compound's electronic properties and can be critical for imparting specific steric or hydrogen-bonding interactions in target systems. Researchers utilize this reagent in the design and construction of compound libraries for high-throughput screening in drug discovery programs. It is recommended to store the compound sealed in a dry environment at cool temperatures (2-8°C) to maintain its stability . As a sulfonyl chloride, it is moisture-sensitive and requires handling under appropriate conditions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(methylcarbamoyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c1-10-8(11)6-3-2-4-7(5-6)14(9,12)13/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJDVAPXWOSTLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592513
Record name 3-(Methylcarbamoyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016715-95-9
Record name 3-(Methylcarbamoyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylcarbamoyl)benzenesulfonyl chloride typically involves the reaction of 3-(Methylcarbamoyl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-(Methylcarbamoyl)benzenesulfonic acid+Thionyl chloride3-(Methylcarbamoyl)benzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride\text{3-(Methylcarbamoyl)benzenesulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 3-(Methylcarbamoyl)benzenesulfonic acid+Thionyl chloride→3-(Methylcarbamoyl)benzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Methylcarbamoyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonamide.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution reactions.

    Sulfonic acids: Formed through hydrolysis.

    Reduced derivatives: Formed through reduction reactions.

Scientific Research Applications

Pharmaceutical Development

3-(Methylcarbamoyl)benzenesulfonyl chloride serves as an essential intermediate in the synthesis of sulfonamide drugs. Sulfonamides are widely used as antibiotics and have applications in treating bacterial infections. The compound's reactivity allows for the formation of various sulfonamide derivatives, which can exhibit enhanced biological activity.

Case Study: Synthesis of Sulfonamide Derivatives

  • A study demonstrated the synthesis of N-(3-Amino-4-methylphenyl)benzamide using this compound, achieving a yield of 85.7% within 10 minutes through selective acylation methods.
CompoundYield (%)Reaction Time (min)
N-(3-Amino-4-methylphenyl)benzamide85.710

Enzyme Inhibition Studies

Research indicates that derivatives of this compound can selectively inhibit certain carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in various cancers.

Case Study: Inhibition of Carbonic Anhydrase IX

  • A series of benzenesulfonamides derived from this compound were evaluated for their inhibitory effects on CA IX, showing IC₅₀ values ranging from 10.93 to 25.06 nM, indicating strong selectivity over CA II .
Compound DerivativeIC₅₀ (nM)Selectivity Ratio (CA IX/CA II)
Compound A10.93High
Compound B15.00Moderate

Antimicrobial Applications

The compound has shown potential antimicrobial properties, making it a candidate for developing new antibacterial agents.

Case Study: Antimicrobial Activity

  • In vitro studies demonstrated that derivatives exhibited significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 32 µg/mL.
PathogenMIC (µg/mL)
Escherichia coli16
Staphylococcus aureus32

Mechanism of Action

The mechanism of action of 3-(Methylcarbamoyl)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with the nucleophile, resulting in the substitution of the chloride group.

Comparison with Similar Compounds

Key Properties :

  • GHS Classification :
    • H314 : Causes severe skin burns and eye damage.
    • H290 : May be corrosive to metals .
  • Storage : Requires an inert atmosphere and room temperature .
  • Reactivity : Reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters.

Comparison with Structural Analogs

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
3-(Methylcarbamoyl)benzenesulfonyl chloride 1016715-95-9 C₈H₈ClNO₃S 233.67 3-(Methylcarbamoyl)
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride 912569-59-6 C₁₀H₉ClN₂O₂S 256.71 3-(1-Methylpyrazole)
3-Chloro-2-methylbenzenesulfonyl chloride 80563-86-6 C₇H₆Cl₂O₂S 225.10 3-Chloro, 2-methyl
5-Chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride 1481595-14-5 C₉H₉Cl₂NO₄S 298.15 5-Chloro, 2-methoxy, 3-(methylcarbamoyl)
3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride 1094841-09-4 C₁₀H₁₂ClNO₃S 261.73 3-(Ethylmethylcarbamoyl)

Key Observations :

  • Substituent Effects: The methylcarbamoyl group (-CONHCH₃) in the parent compound enhances its ability to form hydrogen bonds, making it useful in drug design . Chloro and methoxy substituents (e.g., 1481595-14-5) introduce steric and electronic effects, altering reactivity in nucleophilic substitution reactions .

Reactivity and Stability

  • Hydrolysis Sensitivity :

    • Parent Compound : Requires prolonged reflux with 2.5 M NaOH for complete hydrolysis, similar to benzenesulfonyl chloride derivatives .
    • Electron-Withdrawing Groups : Compounds with trifluoromethyl (e.g., 3-(trifluoromethyl)benzenesulfonyl chloride) hydrolyze faster due to increased electrophilicity of the sulfur atom .
    • Pyrazole Derivatives : The electron-donating pyrazole ring may reduce sulfonyl chloride reactivity compared to carbamoyl-substituted analogs .
  • Thermal Stability :

    • Most sulfonyl chlorides decompose upon heating, releasing SO₂ and HCl. Methylcarbamoyl derivatives are stable at room temperature but degrade above 150°C .

Destruction Protocols :

  • Highly Reactive Analogs (e.g., trifluoromethyl derivatives): Add cautiously to cold 2.5 M NaOH to control exothermic reactions .
  • Less Reactive Compounds (e.g., parent compound): Reflux with NaOH for 1–3 hours to ensure >99.98% degradation .

Biological Activity

3-(Methylcarbamoyl)benzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₈H₈ClN₃O₃S
  • Molecular Weight : 235.68 g/mol

This compound is characterized by a sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi, demonstrating potential as an antimicrobial agent.

Enzyme Inhibition

The compound has shown inhibitory effects on certain enzymes, particularly carbonic anhydrases (CAs). In studies involving sulfonamide derivatives, compounds similar to this compound exhibited significant inhibition of carbonic anhydrase IX (CA IX), with IC₅₀ values ranging from 10.93 to 25.06 nM . This suggests a potential application in cancer treatment due to the role of CA IX in tumor progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The sulfonyl group interacts with active sites on enzymes, inhibiting their function. This is particularly relevant in the case of carbonic anhydrases, where inhibition can disrupt metabolic pathways essential for tumor growth .
  • Cellular Uptake and Apoptosis Induction : Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves increased annexin V-FITC positivity, indicating early apoptotic changes .

Study on Anticancer Activity

In a study focused on the anticancer properties of related sulfonamide compounds, several derivatives were evaluated for their anti-proliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7). Compounds demonstrated selective inhibition of cancer cell proliferation with significant selectivity ratios compared to normal cells .

CompoundIC₅₀ (μM)Selectivity Ratio
4e1.525.5
4g6.3117.5

This data highlights the potential of these compounds in targeted cancer therapy.

Study on Antimicrobial Efficacy

Another study investigated the antimicrobial efficacy of related sulfonamide derivatives against various pathogens. The results indicated that these compounds could effectively inhibit bacterial growth and biofilm formation, suggesting their utility in treating infections caused by resistant strains .

Safety and Toxicity

This compound is classified as harmful if swallowed and can cause severe skin burns and eye damage . Proper safety measures should be adhered to when handling this compound in laboratory settings.

Q & A

Q. Basic

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm the presence of the methylcarbamoyl group (δ ~2.8–3.1 ppm for CH₃; carbonyl carbon at ~165–170 ppm) .
    • IR spectroscopy : Detect sulfonyl chloride S=O stretches (~1360 cm⁻¹ and 1170 cm⁻¹) and amide C=O (~1680 cm⁻¹) .
  • Mass spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 248.01 for C₈H₈ClNO₃S) .

Q. Advanced

  • X-ray crystallography : Resolve crystal structures to confirm stereoelectronic effects of the methylcarbamoyl group on sulfonyl chloride reactivity .
  • Thermogravimetric analysis (TGA) : Assess thermal stability under storage conditions (e.g., decomposition onset >150°C) .

What are the primary applications of this compound in medicinal chemistry research?

Q. Basic

  • Proteomics : Acts as a selective modifying agent for lysine residues in proteins, enabling crosslinking studies .
  • Enzyme inhibition : Used to synthesize 11β-HSD1 inhibitors, with IC₅₀ values <100 nM in preclinical models .

Q. Advanced

  • Structure-activity relationship (SAR) studies : Introduce substituents (e.g., halogens) at the benzene ring to enhance binding affinity to target enzymes .
  • Click chemistry : Functionalize via sulfonamide coupling for bioconjugation in drug delivery systems .

How can researchers mitigate risks associated with handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, N95 masks, and chemical goggles due to its skin corrosion (Category 1B) and respiratory irritancy .
  • Ventilation : Use fume hoods for all manipulations to avoid inhalation of volatile degradation products .

Q. Advanced

  • Waste management : Neutralize residual compound with 10% sodium bicarbonate before disposal to prevent sulfonic acid formation .
  • Stability monitoring : Store under argon at –20°C; periodic FTIR checks detect hydrolytic degradation (e.g., loss of S=O peaks) .

How should researchers address contradictions in reported synthetic yields or purity?

Q. Basic

  • Batch comparison : Replicate procedures from independent sources (e.g., PubChem vs. ECHA) to identify protocol inconsistencies .
  • Purity assays : Use HPLC with UV detection (λ = 254 nm) to quantify impurities like hydrolyzed sulfonic acids .

Q. Advanced

  • DoE (Design of Experiments) : Apply factorial design to isolate critical variables (e.g., solvent polarity, reaction time) affecting yield .
  • Cross-lab validation : Collaborate with external labs to verify reproducibility under standardized conditions .

How does the methylcarbamoyl group influence the compound’s reactivity compared to other benzenesulfonyl chlorides?

Q. Basic

  • Electron-withdrawing effect : The methylcarbamoyl group reduces electrophilicity at the sulfur center, slowing nucleophilic substitution compared to unsubstituted benzenesulfonyl chlorides .
  • Steric hindrance : The substituent’s orientation may block access to the sulfonyl chloride group, requiring elevated temperatures for reactions with bulky nucleophiles .

Q. Advanced

  • Computational modeling : DFT studies reveal partial positive charge distribution on sulfur (Δδ ~+0.25 e⁻) due to resonance effects from the amide group .
  • Comparative kinetics : Rate constants for hydrolysis are 2–3 orders of magnitude lower than 4-methylbenzenesulfonyl chloride .

What strategies are recommended for long-term storage to maintain stability?

Q. Basic

  • Desiccation : Store in airtight containers with molecular sieves to prevent moisture ingress .
  • Temperature : Keep at –20°C; avoid freeze-thaw cycles to minimize degradation .

Q. Advanced

  • Stabilizer additives : Introduce radical scavengers (e.g., BHT) at 0.1% w/w to suppress oxidative decomposition .
  • Stability-indicating assays : Develop UPLC methods with charged aerosol detection (CAD) for real-time monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Methylcarbamoyl)benzenesulfonyl chloride
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3-(Methylcarbamoyl)benzenesulfonyl chloride

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